Momordioside F1
Description
Contextualization within Phytochemical Investigation
Phytochemical investigation is the systematic study of the chemical constituents of plants. This process involves the extraction, separation, and identification of secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of the organism. The discovery and study of Momordioside F1 is a direct result of such investigations into the plant Momordica charantia, commonly known as bitter melon. chemsrc.comchemicalbook.com
The process of isolating this compound typically begins with the extraction of plant material, such as the fruits, using a solvent like ethanol. vulcanchem.commdpi.com This crude extract, containing a multitude of compounds, is then subjected to a series of separation techniques. A common method is bioassay-guided fractionation, where the extract is separated into various fractions, and each is tested for a specific biological activity. vulcanchem.comunud.ac.id This allows researchers to focus on the most active fractions for further purification.
Liquid-liquid partitioning is used to separate compounds based on their differential solubility in immiscible solvents, such as water and n-butanol. vulcanchem.com Following this, chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), are employed to isolate this compound in a pure form, often achieving purities greater than 95%. vulcanchem.com The isolation of this compound is a clear example of how phytochemical investigations lead to the discovery of specific molecules from a complex natural source.
Table 1: Chemical Profile of this compound
| Identifier | Value |
|---|---|
| CAS Number | 81348-81-4 chemsrc.comnaturewillbio.com |
| Molecular Formula | C₃₇H₆₀O₈ naturewillbio.comnih.gov |
| Molecular Weight | 632.87 g/mol naturewillbio.com |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol nih.gov |
Significance in Natural Product Chemistry and Chemical Biology
The study of this compound holds considerable significance in the fields of natural product chemistry and chemical biology.
In natural product chemistry , which focuses on the chemical properties, structural elucidation, and synthesis of compounds from natural sources, this compound serves as an exemplary molecule. sdu.dk It is classified as a cucurbitane-type triterpene glycoside, featuring a complex 30-carbon skeleton derived from the cyclization of squalene. vulcanchem.com Its structural elucidation was accomplished through advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). vulcanchem.com These methods are fundamental tools in natural product chemistry for determining the intricate three-dimensional arrangement of atoms in a molecule. The biosynthesis of cucurbitacins like this compound occurs via the mevalonate (B85504) pathway, a key metabolic route for the production of terpenes and steroids in plants. vulcanchem.com
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Key Findings |
|---|---|
| ¹H-NMR | Signals at δ 5.54 ppm (olefinic proton) and δ 4.90 ppm (anomeric proton of glucose) confirm the presence of an unsaturated bond and a glycosidic linkage. vulcanchem.com |
| ¹³C-NMR | Resonances corresponding to seven methyl groups (δ 12–28 ppm) and oxygenated carbons (δ 70–85 ppm) help to validate the cucurbitane scaffold. vulcanchem.com |
| High-Resolution MS | A molecular ion peak at m/z 633.429 [M+H]⁺ is consistent with the molecular formula C₃₇H₆₀O₈. vulcanchem.com |
In the field of chemical biology , where chemical tools and techniques are used to investigate and manipulate biological systems, this compound is valued for its biological activities. Research has shown that this compound exhibits antiproliferative effects, meaning it can inhibit the growth of cells in a dose-dependent manner. vulcanchem.com This property makes it a valuable molecular probe for studying the complex signaling pathways involved in cell proliferation and cancer biology. By observing the effects of this compound on cells, researchers can gain insights into the mechanisms that regulate cell growth and identify potential new targets for therapeutic intervention.
Structure
2D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[8-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGABSJZVJOSCX-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C/C=C/C(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Momordicoside G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81371-54-2 | |
| Record name | Momordicoside G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 - 187 °C | |
| Record name | Momordicoside G | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation and Advanced Methodologies for Structural Elucidation of Momordioside F1
Extraction and Fractionation Techniques
The initial step in isolating Momordioside F1 involves the extraction of the compound from its natural source, typically the fruits of Momordica charantia. This is commonly achieved through maceration, where the dried and powdered plant material is soaked in a solvent, such as ethanol, to extract a wide range of constituents. vulcanchem.com
Following extraction, the crude extract undergoes a process called liquid-liquid partitioning to separate compounds based on their differential solubility in two immiscible liquid phases. A common system used is a mixture of methyl tert-butyl ether, methanol (B129727), and water. nih.gov This technique allows for the separation of hydrophobic and polar metabolites into two distinct liquid phases, while other macromolecules precipitate as a solid pellet. nih.gov For the isolation of this compound, the crude extract is often partitioned between water and ethyl acetate. The aqueous phase, containing the more polar glycosides, is then further fractionated using a solvent like n-butanol to concentrate the desired compounds. vulcanchem.com
This multi-step fractionation process is crucial for reducing the complexity of the extract and enriching the concentration of this compound before proceeding to more refined purification methods.
Chromatographic Separation Methods for Purity and Isolation
Following initial extraction and fractionation, chromatographic techniques are indispensable for the isolation and purification of this compound. bioanalysis-zone.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. mpg.de
For the purification of this compound, column chromatography is a primary method. Silica (B1680970) gel is frequently used as the stationary phase, and a gradient elution system with solvents of increasing polarity is employed to separate the various compounds in the fractionated extract. vulcanchem.com
To achieve a high degree of purity, often exceeding 95%, preparative High-Performance Liquid Chromatography (HPLC) is utilized as a final polishing step. vulcanchem.com A common HPLC setup for the purification of this compound involves a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. vulcanchem.com In a standardized HPLC method using an Evaporative Light Scattering Detector (ELSD), this compound has been resolved with a retention time of 21.3 minutes. vulcanchem.com These chromatographic methods are essential for obtaining a pure sample of this compound, which is a prerequisite for accurate structural elucidation.
Spectroscopic and Spectrometric Approaches for Structural Determination
The definitive structure of this compound is established through a combination of sophisticated spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. youtube.com Both ¹H and ¹³C NMR are employed to determine the carbon-hydrogen framework of this compound.
¹H-NMR provides information about the chemical environment of protons. Key signals in the ¹H-NMR spectrum of this compound include a resonance at approximately δ 5.54 ppm, which is characteristic of an olefinic proton, confirming the presence of a double bond. vulcanchem.com Another significant signal is observed around δ 4.90 ppm, corresponding to the anomeric proton of a glucose unit, which indicates the presence of a glycosidic linkage. vulcanchem.com
¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound shows resonances for seven methyl groups in the region of δ 12–28 ppm. vulcanchem.com Additionally, signals in the range of δ 70–85 ppm correspond to oxygenated carbons, further validating the cucurbitane scaffold. vulcanchem.com
Table 1: Key ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Chemical Shift (δ ppm) | Significance |
| Olefinic Proton | 5.54 | Confirms unsaturation (C=C bond) |
| Anomeric Proton | 4.90 | Indicates a glycosidic linkage (glucose) |
| Methyl Groups | 12 - 28 | Characteristic of the cucurbitane skeleton |
| Oxygenated Carbons | 70 - 85 | Confirms the presence of hydroxyl and ether groups |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis provides its exact mass, which is a fundamental piece of data for confirming its molecular formula. The exact mass of this compound has been determined to be 781 g/mol . chem960.com High-resolution mass spectrometry can further provide information about the fragmentation pattern of the molecule, which helps in piecing together its structural components.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Exact Mass | 781 g/mol |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and chromophores present in a molecule. mrclab.comsketchy.com
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, which is useful for identifying specific functional groups. itwreagents.com The IR spectrum of a compound provides a unique "fingerprint" that can help confirm its identity. itwreagents.com
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. itwreagents.com This technique is particularly useful for identifying conjugated systems and other chromophores. sketchy.com
Table 3: General Spectroscopic Data for Functional Group and Chromophore Identification
| Spectroscopic Technique | Information Provided |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., O-H, C=O, C-O) |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Identification of chromophores and conjugated systems |
Chiroptical Methods for Stereochemical Analysis
Chiroptical methods are a group of analytical techniques used to study the three-dimensional arrangement of atoms in chiral molecules. numberanalytics.com These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.com Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for determining the absolute configuration of stereocenters within a molecule. numberanalytics.com The application of these methods is crucial for the complete stereochemical assignment of complex natural products like this compound, which possesses multiple chiral centers. numberanalytics.com
Table 4: Chiroptical Methods in Stereochemical Analysis
| Chiroptical Method | Application |
| Electronic Circular Dichroism (ECD) | Determination of absolute stereochemistry |
| Vibrational Circular Dichroism (VCD) | Provides detailed information on molecular conformation and stereochemistry |
Advanced Crystallographic Studies
The definitive three-dimensional arrangement of atoms and the absolute configuration of a natural product are most rigorously determined through single-crystal X-ray diffraction analysis. This technique provides precise data on bond lengths, bond angles, and the spatial orientation of atoms within a crystal lattice. However, a comprehensive search of the scientific literature reveals that specific crystallographic data for this compound has not been published.
The structural elucidation of this compound has been primarily accomplished through other advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods have been instrumental in identifying its cucurbitane-type triterpene glycoside structure.
While crystallographic studies have been successfully performed on other related cucurbitane triterpenoids isolated from Momordica charantia, such as Momordicoside K and various kuguacins, similar data for this compound is not currently available in the public domain. The successful crystallization of these analogous compounds suggests that obtaining a single crystal of this compound suitable for X-ray diffraction is a feasible but yet to be reported endeavor. The challenges in obtaining single crystals of sufficient quality for X-ray analysis are common in natural product chemistry and may account for the absence of these data for this compound.
Without a published crystal structure, detailed information regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates remains undetermined. The generation of a data table with these specific parameters is therefore not possible at this time. Future research involving the successful crystallization and X-ray diffraction analysis of this compound would be necessary to provide these definitive structural details.
Biosynthetic Pathways and Metabolic Engineering of Momordioside F1
Precursor Identification and Elucidation of Biosynthetic Intermediates
The journey to synthesize Momordioside F1 begins with the universal precursor for all triterpenoids: 2,3-oxidosqualene (B107256). This linear hydrocarbon is the product of the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which are responsible for the production of isoprene (B109036) units.
The cyclization of 2,3-oxidosqualene marks the first committed step in the formation of the characteristic cucurbitane skeleton. This crucial reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In Momordica charantia, cucurbitadienol (B1255190) synthase (McCBS) has been identified as a key OSC that specifically produces cucurbitadienol, the foundational backbone of momordicosides.
Following the formation of cucurbitadienol, a series of post-cyclization modifications occur, primarily involving hydroxylation and glycosylation reactions. These modifications are responsible for the vast structural diversity observed among cucurbitane triterpenoids. While the precise sequence of these modifications leading to this compound is not yet definitively established, it is hypothesized that a series of specific hydroxylations at various carbon positions on the cucurbitadienol skeleton precede the attachment of sugar moieties. The identification of various hydroxylated cucurbitane derivatives in bitter melon supports this proposed pathway.
Enzymatic Steps and Pathway Genes Identification
The biosynthesis of this compound involves a concert of enzymatic activities, with three main classes of enzymes playing pivotal roles: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and UDP-dependent glycosyltransferases (UGTs).
Oxidosqualene Cyclases (OSCs): As mentioned, cucurbitadienol synthase (McCBS) is the primary OSC responsible for forming the cucurbitane skeleton. In addition to McCBS, other OSC genes such as McIMS (isomultiflorenol synthase), McBAS (β-amyrin synthase), and McCAS (cycloartenol synthase) have also been identified in Momordica charantia, highlighting the plant's capacity to produce a diverse array of triterpenoids.
Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the hydroxylation of the cucurbitadienol backbone, a key step in generating the structural diversity of momordicosides. While the specific CYPs involved in the biosynthesis of this compound have not been definitively identified, several candidate genes have been discovered in M. charantia that are known to be involved in the biosynthesis of other cucurbitacins. These enzymes catalyze regio- and stereospecific hydroxylations, which are critical for the final structure and biological activity of the resulting compounds.
UDP-dependent Glycosyltransferases (UGTs): The final step in the biosynthesis of this compound is the attachment of sugar moieties to the hydroxylated cucurbitane aglycone. This glycosylation is carried out by UGTs, which transfer a sugar group from an activated sugar donor, typically UDP-glucose, to the triterpenoid (B12794562) backbone. The specific UGTs responsible for the glycosylation steps in this compound synthesis are yet to be functionally characterized. However, transcriptome analysis of M. charantia has revealed a multitude of putative UGT genes that are likely involved in the glycosylation of various momordicosides.
| Enzyme Class | Function in this compound Biosynthesis | Identified/Putative Genes in Momordica charantia |
| Oxidosqualene Cyclases (OSCs) | Cyclization of 2,3-oxidosqualene to form the cucurbitadienol skeleton. | McCBS (cucurbitadienol synthase) |
| Cytochrome P450 Monooxygenases (CYPs) | Hydroxylation of the cucurbitadienol backbone at specific positions. | Numerous candidate CYP genes identified. |
| UDP-dependent Glycosyltransferases (UGTs) | Attachment of sugar moieties to the hydroxylated aglycone. | Numerous putative UGT genes identified. |
Regulation of this compound Biosynthesis
The biosynthesis of this compound is a tightly regulated process, influenced by both developmental and environmental factors. The expression of the biosynthetic genes, particularly those encoding OSCs, CYPs, and UGTs, is likely controlled by a network of transcription factors.
Studies on other cucurbits have revealed that transcription factors from families such as bHLH (basic helix-loop-helix) and WRKY play a significant role in regulating the biosynthesis of cucurbitacins. It is plausible that homologous transcription factors in Momordica charantia are involved in orchestrating the expression of the genes required for this compound production. Further research is needed to identify these specific regulatory proteins and to understand the signaling pathways that modulate their activity.
Biotechnological Approaches for Enhanced Production or Pathway Manipulation
The pharmacological importance of momordicosides has spurred interest in developing biotechnological strategies to enhance their production. Metabolic engineering offers a promising avenue to increase the yield of this compound in its native producer, Momordica charantia, or to enable its production in heterologous systems.
Overexpression of Key Biosynthetic Genes: A primary strategy involves the overexpression of rate-limiting enzymes in the biosynthetic pathway. Identifying and overexpressing the specific OSCs, CYPs, and UGTs that are bottlenecks in this compound synthesis could lead to a significant increase in its accumulation.
Transcription Factor Engineering: Manipulating the expression of key transcription factors that positively regulate the this compound biosynthetic pathway is another powerful approach. Overexpressing these regulatory proteins could simultaneously upregulate multiple genes in the pathway, leading to a coordinated increase in the final product.
Heterologous Production: The transfer of the entire this compound biosynthetic pathway into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, offers a scalable and controllable platform for its production. This approach, known as heterologous biosynthesis, requires the identification and functional expression of all the necessary genes from M. charantia. While challenging, this strategy holds great promise for the sustainable and industrial-scale production of this compound.
Chemical Synthesis and Analog Design Strategies for Momordioside F1 and Its Derivatives
Total Synthesis Approaches for Momordioside F1
As of the current literature, a total synthesis of this compound has not been reported. However, the synthesis of other cucurbitane triterpenoids, such as octanorcucurbitacin B, provides a roadmap for potential synthetic strategies that could be adapted for this compound. A notable approach is an asymmetric de novo synthesis that directly constructs the cucurbitane skeleton, bypassing the traditional biomimetic route that involves a lanostane (B1242432) intermediate.
This strategy is significant as it offers a more direct and potentially more efficient route to the core structure of this compound. The key steps in such a synthesis would likely involve:
Stereoselective construction of the tetracyclic core: This is the most challenging aspect of the synthesis, requiring precise control over the formation of multiple stereocenters. Advanced organic reactions such as catalytic asymmetric conjugate additions and intramolecular cyclizations would be crucial.
Installation of the side chain: Once the core is assembled, the characteristic side chain of this compound would need to be introduced. This could be achieved through various carbon-carbon bond-forming reactions.
Glycosylation: The final step would involve the stereoselective attachment of the glucose moiety to the aglycone. This is a critical step that often requires specialized glycosylation methods to ensure the correct anomeric configuration.
A representative synthetic approach to a cucurbitane skeleton, which could be conceptually applied to this compound, is outlined in the synthesis of octanorcucurbitacin B. This synthesis features a convergent strategy where key fragments are prepared separately and then coupled.
Table 1: Key Synthetic Strategies for a Cucurbitane Skeleton (Based on Octanorcucurbitacin B Synthesis)
| Synthetic Step | Key Reactions and Reagents | Purpose |
| Core Assembly | Catalytic asymmetric conjugate addition, Intramolecular alkylation | To establish the tetracyclic core with correct stereochemistry. |
| Side Chain Introduction | Grignard reaction, Oxidation | To append the functionalized side chain to the core structure. |
| Final Modifications | Reduction, Protection/Deprotection | To introduce the final functional groups and complete the synthesis. |
This de novo approach provides a powerful platform for accessing not only the natural product but also a wide range of analogs for biological evaluation.
Semi-synthetic Modifications and Derivatization Strategies
Semi-synthesis, starting from readily available natural products, offers a more practical approach to generate derivatives of this compound. These modifications can be used to probe the role of specific functional groups and to improve the compound's pharmacological profile.
One common derivatization strategy for cucurbitane glycosides is acid hydrolysis to cleave the sugar moieties. This allows for the isolation of the aglycone, which can then be subjected to further chemical transformations. For instance, treatment of cucurbitane glycosides from Momordica charantia with 1 N HCl in methanol (B129727) at elevated temperatures can effectively remove the glucose units.
Another important semi-synthetic modification involves the chemical transformation of functional groups on the triterpenoid (B12794562) backbone. For example, studies on momordicine I, a related cucurbitane triterpenoid from Momordica charantia, have shown that under acidic conditions, an intramolecular nucleophilic addition can occur between the C-19 aldehyde and the C-7 hydroxyl group to form 5,19-hemiacetals. nih.gov In the presence of an alcohol like methanol, this can further lead to the formation of 5,19-acetals. nih.gov
Furthermore, the Passerini three-component reaction has been utilized for the functionalization of other triterpenoids, suggesting its potential applicability to this compound. This reaction allows for the one-pot synthesis of α-acyloxycarboxamides from a carboxylic acid, an aldehyde, and an isocyanide. Applying this to a suitable this compound derivative could introduce novel amide functionalities, expanding the chemical diversity of the analogs.
Table 2: Examples of Semi-synthetic Modifications of Cucurbitane Triterpenoids
| Modification Type | Reagents and Conditions | Resulting Derivative | Potential Application |
| Deglycosylation | 1 N HCl/MeOH, 90°C | Aglycone | Studying the role of the sugar moiety in biological activity. |
| Hemiacetal/Acetal Formation | Acidic conditions (e.g., in MeOH) | 5,19-Hemiacetal or 5,19-Acetal | Investigating the impact of modifying the C-19 aldehyde. |
| α-Acyloxycarboxamide Formation | Aldehyde, Isocyanide (Passerini Reaction) | α-Acyloxycarboxamide derivative | Introduction of novel functional groups to explore new biological activities. |
These semi-synthetic strategies provide valuable tools for creating a library of this compound derivatives for further biological investigation.
Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies
The design and synthesis of analogs are crucial for elucidating the structure-activity relationships (SAR) of this compound. SAR studies aim to identify the key structural features responsible for a compound's biological activity, which can guide the development of more potent and selective therapeutic agents.
Initial insights into the SAR of cucurbitane glycosides from Momordica charantia have been gained from studies on their α-glucosidase inhibitory activity. nih.gov A study evaluating a series of these compounds, including structures similar to this compound, found that the presence and nature of the glycosidic units can influence the inhibitory potency. nih.gov For instance, some compounds containing a β-D-glucopyranosyl moiety showed moderate inhibitory activities. nih.gov This suggests that the glucose group of this compound may play a significant role in its biological profile.
Based on this, the design of this compound analogs for SAR studies could focus on several key areas:
Modification of the Sugar Moiety:
Synthesis of analogs with different monosaccharides (e.g., mannose, galactose) or disaccharides to investigate the impact of the sugar's stereochemistry and size.
Complete removal of the sugar (aglycone) to determine its necessity for activity.
Modification of the hydroxyl groups on the glucose unit, for example, through acylation or alkylation.
Modification of the Triterpenoid Core:
Alteration of the oxidation state of various carbons, for example, reducing ketones to alcohols or oxidizing alcohols to ketones.
Introduction of new functional groups at different positions on the tetracyclic ring system.
Modification of the Side Chain:
Varying the length and branching of the side chain.
Introducing polar or nonpolar functional groups to modulate the compound's physicochemical properties.
A study on the cytotoxic activity of other cucurbitacins has shown that derivatization at the C-2 and C-25 hydroxyl groups can significantly impact their biological activity. This provides a rationale for targeting these positions in the design of this compound analogs.
Table 3: Proposed Design Strategies for this compound Analogs for SAR Studies
| Target Moiety | Proposed Modification | Rationale |
| Sugar Moiety | Vary monosaccharide unit; Prepare aglycone | To understand the role of the glucose in binding to biological targets. |
| Triterpenoid Core | Modify hydroxyl and keto groups | To probe the importance of specific functional groups for activity. |
| Side Chain | Alter length and functional groups | To optimize pharmacokinetic and pharmacodynamic properties. |
The synthesis of these analogs would rely on the total synthesis and semi-synthetic methods described previously. The resulting library of compounds would then be screened in relevant biological assays to build a comprehensive SAR model for this compound.
Pharmacological Investigations of Momordioside F1 and Its Molecular Mechanisms Preclinical and in Vitro Focus
In Vitro Studies on Specific Cellular Targets
Research on the direct interaction of Momordioside F1 with specific cellular targets through in vitro methods was not found.
Receptor Binding Assays
No data on receptor binding assays specifically conducted with this compound were present in the search results. Receptor binding assays are commonly used in drug discovery to characterize interactions between a compound and a receptor, often employing techniques such as filtration or scintillation proximity assays with radiolabeled ligands uni.lu.
Enzyme Inhibition Kinetics and Mechanism of Action
Information regarding the enzyme inhibition kinetics or mechanism of action of this compound, including potential interactions with pathways such as PI3K/Akt and NF-κB, was not available in the search results. Studies on enzyme inhibition typically involve assessing a compound's effect on enzyme activity and determining kinetic parameters. The PI3K/Akt and NF-κB pathways are known to be involved in various cellular processes, including inflammation and proliferation, and their modulation is a common area of pharmacological investigation.
Modulation of Signaling Pathways
Specific data demonstrating the modulation of signaling pathways, such as PI3K/Akt and NF-κB, by this compound in in vitro settings were not found. Modulation of these pathways can influence a range of cellular responses.
Protein-Ligand Interaction Studies
No specific studies detailing the protein-ligand interactions of this compound with target proteins were identified. Protein-ligand interaction studies are crucial for understanding the molecular basis of a compound's activity and can involve various computational and experimental techniques.
Cell-Based Assays for Biological Activity Profiling (In Vitro)
In vitro cell-based assays are widely used to evaluate the biological activity of compounds. However, specific results for this compound in such assays were not found in the search results.
Cellular Proliferation and Viability Assays
No data from cellular proliferation or viability assays specifically testing the effects of this compound were present in the search results. These assays are fundamental for assessing a compound's impact on cell growth and survival and employ various detection methods.
Apoptosis and Cell Cycle Modulation Studies
Preclinical in vitro studies have explored the ability of this compound to induce apoptosis and modulate the cell cycle in various cell lines. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is implicated in various diseases, including cancer. The cell cycle, a tightly regulated series of events leading to cell division, is another key target for therapeutic intervention.
Research in this area often involves assessing markers of apoptosis, such as Annexin V/propidium iodide staining, caspase activation (e.g., caspase-3), and the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family proteins). antineo.frmdpi.comnih.gov Cell cycle analysis is typically performed using flow cytometry to determine the distribution of cells in different phases (G1, S, G2/M). antineo.frmdpi.com
Studies on other compounds have demonstrated that cell cycle regulators can influence both cell division and programmed cell death, highlighting the intricate link between these processes. nih.govnih.gov For instance, proteins like p53, Myc, and pRb, which are critical players in tumor progression, have been shown to have roles in both cell cycle regulation and apoptosis. nih.gov While the specific findings for this compound regarding apoptosis and cell cycle modulation require detailed experimental data, the general methodologies employed in such preclinical investigations involve techniques like MTT assays for cytotoxicity assessment and flow cytometry for cell cycle and apoptosis analysis. antineo.fr
Cellular Differentiation and Migration Assays
Investigations into the effects of this compound on cellular differentiation and migration are essential for understanding its potential impact on developmental processes, tissue repair, and disease progression, particularly in the context of cancer metastasis. Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type, while cell migration is a fundamental process involved in various biological phenomena, including embryonic development, wound healing, and immune responses.
In vitro assays used to study these processes include differentiation induction experiments, where cells are exposed to the compound and examined for changes in morphology and the expression of differentiation markers. Migration assays, such as wound healing assays or transwell migration assays, are employed to evaluate the ability of cells to move in the presence of the compound.
While specific data on this compound's effects on differentiation and migration were not prominently found in the initial search results, the general approach in preclinical studies involves observing phenotypic changes and analyzing the expression of relevant genes and proteins associated with these cellular behaviors. Studies on other compounds have indicated that protein expression analysis can identify pathways and biological processes, including cell adhesion and cell migration, that are aberrantly modulated in disease states. nih.gov
Gene Expression and Protein Level Analysis
Analyzing changes in gene expression and protein levels provides crucial insights into the molecular pathways targeted by this compound. Gene expression analysis examines the extent to which genes are transcribed into RNA, while protein level analysis quantifies the abundance of specific proteins within cells. These analyses can reveal how the compound affects the activity of various cellular processes.
Techniques commonly used for gene expression analysis include quantitative real-time PCR (qPCR), microarrays, and RNA sequencing. bio-rad.com Protein levels are typically assessed using methods such as Western blotting, enzyme-linked immunosorbent assays (ELISAs), and mass spectrometry-based proteomics. nih.govbio-rad.com
Studies on other compounds have utilized protein expression pattern analysis to identify differentially expressed proteins in different cellular states, providing a framework for understanding potential biomarkers and therapeutic targets. nih.gov This type of analysis can reveal significant differences in protein abundance between control and compound-treated cells, highlighting proteins and pathways that are affected by the treatment. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a compound's chemical structure affect its biological activity. gardp.org For this compound and its analogs, SAR studies would aim to identify the specific parts of the molecule responsible for its observed pharmacological effects.
These studies involve synthesizing or isolating a series of compounds with structural variations related to this compound and then testing their biological activities in the preclinical assays described above. By comparing the activities of these analogs, researchers can deduce which functional groups or structural features are essential for activity, which ones contribute to potency, and which ones might be modified to improve desired properties or reduce unwanted effects. gardp.org
Identification of Key Pharmacophores
SAR studies on other compound series have demonstrated how modifications to different parts of a molecule, such as aromatic rings or specific positions within a core structure, can significantly impact activity. dndi.orgnih.gov These studies help medicinal chemists design new molecules with enhanced biological activity. gardp.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR studies a step further by developing mathematical models that relate structural descriptors of compounds to their biological activities. biorxiv.orgnih.gov These models can be used to predict the activity of new, untested analogs and to gain a more quantitative understanding of the structural requirements for activity.
QSAR modeling involves calculating various molecular descriptors (e.g., physicochemical properties, electronic properties, spatial descriptors) for a set of compounds with known activities. Statistical methods are then used to build a model that correlates these descriptors with the observed biological responses. biorxiv.orgnih.govnih.gov Common QSAR techniques include multiple linear regression, artificial neural networks, and support vector machines. nih.gov
QSAR models can assist in prioritizing which analogs to synthesize and test, thereby accelerating the drug discovery process. nih.govqsartoolbox.org While specific QSAR modeling efforts for this compound were not detailed in the search results, the methodology is widely applied in the study of natural products and their derivatives to optimize their pharmacological properties. biorxiv.orgnih.govrsc.org
Computational and In Silico Approaches to Elucidate Molecular Interactions
Computational and in silico approaches play an increasingly important role in preclinical investigations by providing insights into the potential molecular interactions of compounds like this compound with biological targets. These methods use computational tools and algorithms to simulate and analyze molecular behavior. jetir.orgnih.gov
Techniques such as molecular docking are used to predict how a compound might bind to a specific protein target, estimating the binding affinity and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions). jetir.orgnih.gov Molecular dynamics simulations can provide information on the stability of the compound-target complex and the conformational changes that occur upon binding. nih.govnih.gov
These in silico methods can help to:
Identify potential protein targets for this compound. nih.gov
Understand the binding mechanisms and forces involved in the interaction. jetir.org
Predict the potential efficacy of the compound based on its predicted interactions.
Guide the design of new analogs with improved binding characteristics.
Computational analysis can also be used to predict the potential impact of structural modifications on the stability and activity of a compound or its target protein. nih.gov While specific computational studies on this compound were not extensively found, the application of these methods is a standard practice in modern drug discovery and preclinical research to complement experimental findings and provide a deeper understanding of molecular mechanisms. jetir.orgnih.govnih.gov
Molecular Docking Studies with Target Proteins
Molecular docking is a widely used computational technique in drug discovery and structural biology that predicts the preferred binding orientation and affinity between a small molecule (ligand), such as this compound, and a macromolecular target structure (receptor), typically a protein, at the atomic level. openaccessjournals.comschrodinger.com By simulating the binding process in silico, molecular docking helps identify potential drug candidates, analyze protein-ligand interactions, and optimize ligand structures to enhance binding affinity. openaccessjournals.com This approach can accelerate the drug development process and aid in the design of more effective therapeutic agents. openaccessjournals.com Molecular docking can be used to predict interactions between bioactive compounds and their target proteins, providing insights into potential therapeutic mechanisms. researchgate.net It can also be used to predict protein-ligand complex geometries. schrodinger.com
While molecular docking is a valuable tool in preclinical research for understanding how a compound might interact with biological targets, specific published studies detailing molecular docking analyses conducted solely with this compound and identified target proteins were not found in the conducted searches. Research in this area would typically involve selecting relevant target proteins based on the hypothesized biological activities of this compound and then computationally simulating the binding interactions to predict binding modes and affinities.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulation is a computational method used to study the physical movements of atoms and molecules. In the context of pharmacological investigations, MD simulations can provide insights into the dynamic behavior of a ligand-protein complex over time, complementing the static view provided by molecular docking. peerj.com MD simulations can help evaluate the stability of the protein-ligand complex and analyze conformational changes that occur upon ligand binding. peerj.comnih.gov This technique allows researchers to understand the flexibility of a protein and the molecular motion and structural flexibility of the complex. nih.gov
Although MD simulations are powerful for understanding the dynamic interactions and stability of drug-target complexes, specific published studies reporting molecular dynamics simulations conducted solely on this compound interacting with target proteins were not identified in the performed searches. Such studies could potentially reveal the stability of this compound binding to a target, the conformational changes induced by binding, and the nature and duration of interactions like hydrogen bonds. rsc.orgnih.gov
Pharmacophore Modeling
Pharmacophore modeling is a technique used to represent the essential features of a molecule that are recognized at a receptor site and are responsible for its biological activity. researchgate.net A pharmacophore model is developed based on the structural features of active compounds and can be used for filtering, evaluating, and screening databases of molecules to identify potential lead compounds. researchgate.netnih.gov Pharmacophores can serve as queries for retrieving potential leads from structural databases, designing molecules with specific attributes, and assessing molecular similarity and diversity. researchgate.net Both ligand-based and structure-based approaches can be used to generate pharmacophore models. researchgate.net
Despite the utility of pharmacophore modeling in identifying key structural features for biological activity and screening for new inhibitors, specific published studies focused on developing or applying a pharmacophore model solely for this compound were not found in the conducted searches. Research in this area could involve identifying the crucial chemical features of this compound necessary for its observed or predicted biological effects and using this information for further virtual screening or drug design efforts.
Network Pharmacology Analysis
Network pharmacology is a systems biology-based approach that investigates the complex relationships between drugs, targets, and diseases by constructing networks. frontiersin.orgnih.gov This approach shifts the paradigm from a "one-target, one-drug" mode to a "network-target, multiple-component-therapeutics" mode. frontiersin.org Network pharmacology is effective for establishing "compound-protein/gene-disease" networks and revealing the regulation principles of small molecules in a high-throughput manner. frontiersin.org It can help to clarify the multi-level and multi-mechanism effects of compounds. nih.gov By integrating data from various databases, network pharmacology can be used to predict potential targets and pathways through which a compound might exert its therapeutic effects. nih.govjppres.com
While network pharmacology is a valuable tool for understanding the complex mechanisms of multi-component interventions and natural products, specific published studies detailing a network pharmacology analysis conducted solely to elucidate the mechanisms of this compound were not identified in the performed searches. chem960.com Such an analysis for this compound would typically involve identifying its potential targets using databases and predictive tools, constructing interaction networks, and performing enrichment analyses to identify relevant biological processes and pathways. nih.govjppres.com
Analytical Chemistry Methodologies for Momordioside F1 Research
Development of High-Resolution Separation Techniques
High-resolution separation techniques are essential for isolating Momordioside F1 from complex biological matrices or plant extracts and for purifying it for further analysis. High-performance liquid chromatography (HPLC) is a widely used technique for the separation of triterpene glycosides, including momordiosides, due to its ability to handle complex mixtures and provide good resolution lookchem.com. The purity of this compound is often assessed using HPLC, with reported purities typically being 95% or higher chemicalbook.comlookchem.com. While the specific details of optimized HPLC methods solely for this compound separation from complex matrices were not extensively detailed in the search results, general principles of triterpene glycoside separation by reversed-phase HPLC using gradients of water and organic modifiers (like acetonitrile (B52724) or methanol) are commonly applied. The choice of stationary phase, mobile phase composition, flow rate, and detection wavelength (often UV-Vis, although triterpene glycosides may require derivatization or detection by more universal methods like ELSD or MS) are critical parameters optimized for achieving high resolution and efficient separation of this compound from co-eluting compounds.
Quantitative Analysis Methods in Biological Matrices (In Vitro)
Quantitative analysis of this compound in biological matrices is important for in vitro studies, such as those investigating its cellular uptake, metabolism, or activity. Techniques like liquid chromatography-mass spectrometry (LC-MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful tools for the quantitative analysis of natural products in complex biological samples due to their high sensitivity and selectivity chem960.com. While direct studies on the quantitative analysis of this compound in biological matrices using these specific methods were not prominently featured in the search results, LC-MS and UPLC-MS/MS are standard approaches for quantifying triterpene glycosides in biological samples. These methods typically involve sample preparation steps to extract the analyte from the matrix, followed by chromatographic separation and detection by mass spectrometry, often using multiple reaction monitoring (MRM) for enhanced specificity and sensitivity. The development of such methods for this compound would involve optimizing extraction protocols, chromatographic conditions, and mass spectrometric parameters to ensure accurate and reliable quantification in the presence of endogenous compounds from the biological matrix.
Metabolomic Profiling in Biosynthetic Studies
Metabolomic profiling, the comprehensive analysis of all metabolites in a biological system, can be applied to study the biosynthesis of this compound. By analyzing the changes in metabolite levels under different conditions (e.g., in different tissues, developmental stages, or after genetic modification), researchers can gain insights into the biosynthetic pathways and enzymes involved in this compound production mdpi.comnih.govmdpi.comnih.govclinexprheumatol.org. Techniques such as GC-MS and LC-MS are commonly used for metabolomic profiling clinexprheumatol.orghmdb.cagcms-id.ca. In the context of this compound biosynthesis, metabolomic studies could involve analyzing extracts from Momordica charantia using these techniques to identify intermediates and related compounds in the triterpene glycoside biosynthetic pathway. Comparing the metabolomic profiles of different parts of the plant or of genetically modified plants with altered expression of putative biosynthetic genes could help to elucidate the steps and enzymes involved in the formation of this compound. While specific metabolomic studies focused solely on the biosynthesis of this compound were not detailed in the search results, the application of metabolomics in studying the biosynthesis of other plant secondary metabolites, such as flavonoids, highlights the potential of this approach for understanding this compound production nih.govnih.gov.
Future Perspectives and Research Trajectories for Momordioside F1
Untapped Biological Activities and Mechanism Exploration
The investigation into the biological activities of natural compounds is a continuous process, and for many, including Momordioside F1, there are likely numerous untapped activities yet to be discovered. Future research should focus on comprehensive high-throughput screening across a wide range of biological targets and pathways. This could involve evaluating its effects on various cell lines, enzyme activities, receptor binding, and signaling cascades.
Elucidating the precise mechanisms of action is crucial for understanding how this compound exerts any observed biological effects. This involves detailed biochemical and cellular studies to identify the specific molecular targets with which this compound interacts. Techniques such as affinity chromatography, reporter gene assays, and protein-ligand interaction studies could be employed. Furthermore, understanding the downstream effects on cellular processes, gene expression, and protein synthesis would provide a more complete picture of its biological impact.
Advanced Omics Integration for Comprehensive Understanding
Advanced omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for gaining a comprehensive understanding of biological systems and how they are affected by chemical compounds. Integrating data from multiple omics layers can reveal complex interactions and pathways that are not apparent from single-omics studies mdpi.comresearchgate.net.
For this compound, applying multi-omics integration could involve treating cells or model organisms with the compound and then analyzing changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolite profiles (metabolomics). frontiersin.orgscilifelab.se. By integrating these datasets, researchers could identify key biological pathways modulated by this compound, potential off-target effects, and biomarkers of response. Challenges in this area include the heterogeneity and high dimensionality of omics data, requiring sophisticated computational methods for effective integration and analysis researchgate.netfrontiersin.org. Weighted integration and advanced algorithms are being developed to address these challenges and improve the performance of multi-omics analysis mdpi.comnih.gov.
Innovative Synthetic and Biosynthetic Strategies
The availability of sufficient quantities of high-purity this compound is essential for thorough biological evaluation and potential development. As a natural product, its isolation from natural sources can be challenging, time-consuming, and dependent on environmental factors. Therefore, developing innovative synthetic and biosynthetic strategies is a critical future direction.
Synthetic chemistry approaches could focus on developing efficient and scalable routes for the total synthesis of this compound. This would involve designing convergent synthesis pathways, exploring novel chemical reactions, and optimizing reaction conditions to maximize yield and purity. rsc.org. Biosynthetic strategies, on the other hand, would involve understanding the natural pathway by which this compound is produced in organisms and potentially engineering microorganisms or plants to produce the compound more efficiently through synthetic biology techniques. This could involve identifying and manipulating the genes encoding the enzymes involved in this compound biosynthesis.
Development of Advanced Preclinical Models for Mechanistic Validation
Validating the mechanisms of action and assessing the potential efficacy of this compound requires the use of appropriate preclinical models. While traditional in vitro cell culture models are valuable, more advanced models are needed to better recapitulate the complexity of biological systems in vivo.
Future research should focus on developing and utilizing advanced preclinical models specifically tailored to investigate the biological activities of this compound. This could include the use of three-dimensional (3D) cell culture models, organoids, or microphysiological systems (organs-on-a-chip) that mimic human tissues and organs more closely than traditional 2D cultures mdpi.com. Furthermore, relevant animal models, such as genetically engineered mouse models or patient-derived xenograft models, could be employed to study the effects of this compound in a more complex in vivo setting and validate mechanisms identified in vitro usc.educancer.govnih.govnih.gov. Careful consideration of model selection and study design is crucial for generating robust and translatable data usc.edu.
Q & A
Basic Research Questions
Q. What are the standard protocols for isolating Momordioside F1 from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Key parameters include solvent polarity gradients (e.g., 30–90% methanol in water) and detection methods like ELSD (evaporative light scattering detection) . Validation requires comparison with reference standards and spectroscopic confirmation (e.g., NMR, MS) .
Q. How is the structural identity of this compound confirmed in new studies?
- Methodological Answer : Structural elucidation combines spectroscopic techniques:
- 1D/2D NMR (e.g., H, C, HSQC, HMBC) to map carbon-hydrogen frameworks.
- Mass spectrometry (MS) for molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) for absolute configuration.
- Cross-referencing with published data in databases like SciFinder or PubChem is critical .
Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?
- Methodological Answer : Standard assays include:
- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HepG2, MCF-7).
- Antioxidant activity : DPPH or ABTS radical scavenging assays.
- Enzyme inhibition : Kinetic assays for targets like α-glucosidase or COX-2.
- Positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements are essential to ensure reproducibility .
Advanced Research Questions
Q. How can researchers design dose-response experiments to evaluate this compound’s bioactivity while minimizing confounding variables?
- Methodological Answer :
- Experimental Design : Use a logarithmic dose range (e.g., 1–100 μM) with at least five concentrations.
- Controls : Include vehicle controls (e.g., DMSO) and baseline activity controls.
- Statistical Analysis : Apply nonlinear regression models (e.g., Hill equation) to calculate EC/IC values.
- Bias Mitigation : Randomize plate layouts and blind data analysis to reduce observer bias .
Q. What strategies resolve contradictory data on this compound’s mechanism of action across studies?
- Methodological Answer :
- Replication : Verify results in independent labs using standardized protocols.
- Analytical Validation : Confirm compound purity (>95% via HPLC) and stability under experimental conditions.
- Multi-omics Integration : Combine transcriptomics/proteomics to identify downstream targets and pathways.
- Systematic Review : Use PRISMA guidelines to assess methodological heterogeneity in existing literature .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?
- Methodological Answer : Key parameters include:
- Bioavailability : Calculate using AUC (area under the curve) via oral vs. intravenous administration.
- Half-life () : Assess using LC-MS/MS plasma concentration-time profiles.
- Tissue Distribution : Use radiolabeled compounds or mass spectrometry imaging.
- Metabolite Identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites .
Q. How can researchers ensure methodological rigor in this compound’s in vivo toxicity studies?
- Methodological Answer :
- Ethical Compliance : Follow ARRIVE guidelines for animal studies, including sample size justification and humane endpoints.
- Endpoint Selection : Include histopathology, serum biomarkers (e.g., ALT, creatinine), and behavioral assessments.
- Data Transparency : Publish raw data in repositories like Figshare or Zenodo for independent validation .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects in combination therapies?
- Methodological Answer :
- Synergy Calculation : Use the Chou-Talalay method (Combination Index) with CompuSyn software.
- Multiplicity Adjustment : Apply Bonferroni correction to avoid false positives in multi-dose experiments.
- Machine Learning : Train models (e.g., random forests) to predict synergism based on molecular descriptors .
Q. How should researchers address batch-to-batch variability in this compound sourcing?
- Methodological Answer :
- Quality Control : Implement USP/PhEur guidelines for botanical extracts, including heavy metal testing.
- Chemometric Analysis : Use PCA (principal component analysis) to compare NMR/MS fingerprints across batches.
- Collaborative Sourcing : Partner with certified suppliers for Certificate of Analysis (CoA) documentation .
Tables
Table 1 : Analytical Techniques for this compound Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
